Acetyl Coenzyme A (sodium salt)

Enzymology Post-translational modification N-terminal acetylation

Acetyl Coenzyme A (sodium salt) is the sodium salt form of the essential cofactor and acyl group carrier Acetyl-CoA, a central metabolite at the crossroads of energy production, lipid biosynthesis, and protein acetylation. Its role as a substrate for the Krebs cycle, a building block for fatty acid synthesis, and an acetyl donor for histone acetyltransferases (HATs) makes it indispensable in a wide range of biochemical and cell biology applications.

Molecular Formula C23H37N7NaO17P3S
Molecular Weight 831.6 g/mol
Cat. No. B12502560
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyl Coenzyme A (sodium salt)
Molecular FormulaC23H37N7NaO17P3S
Molecular Weight831.6 g/mol
Structural Identifiers
SMILESCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)[O-])O.[Na+]
InChIInChI=1S/C23H38N7O17P3S.Na/c1-12(31)51-7-6-25-14(32)4-5-26-21(35)18(34)23(2,3)9-44-50(41,42)47-49(39,40)43-8-13-17(46-48(36,37)38)16(33)22(45-13)30-11-29-15-19(24)27-10-28-20(15)30;/h10-11,13,16-18,22,33-34H,4-9H2,1-3H3,(H,25,32)(H,26,35)(H,39,40)(H,41,42)(H2,24,27,28)(H2,36,37,38);/q;+1/p-1
InChIKeyHNLIOWFIXSPFEC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyl Coenzyme A (Sodium Salt) for Metabolic Research: A Definitive Baseline Overview


Acetyl Coenzyme A (sodium salt) is the sodium salt form of the essential cofactor and acyl group carrier Acetyl-CoA, a central metabolite at the crossroads of energy production, lipid biosynthesis, and protein acetylation . Its role as a substrate for the Krebs cycle, a building block for fatty acid synthesis, and an acetyl donor for histone acetyltransferases (HATs) makes it indispensable in a wide range of biochemical and cell biology applications . The sodium salt formulation is specifically engineered to enhance aqueous solubility and improve stability during storage and handling, which are critical factors for consistent experimental outcomes compared to the free acid or other salt forms .

Why Generic 'Acetyl-CoA' Substitution Fails: The Critical Role of Counterion in Assay Reproducibility


Substituting Acetyl-CoA sodium salt with other salt forms (e.g., lithium) or free acid without careful consideration introduces significant risks to experimental reproducibility. The counterion directly influences the compound's solubility, chemical stability in solution, and long-term storage integrity, which in turn affect enzyme kinetics and assay robustness [1]. Furthermore, variations in purity, the presence of contaminants like free CoA-SH or other acyl-CoA species, and batch-to-batch inconsistencies can lead to substantial deviations in kinetic parameters such as Km and Vmax, as well as increased background signals in sensitive assays [2]. These factors make simple substitution a primary source of data variability, rendering cross-study comparisons unreliable and often leading to erroneous conclusions.

Quantitative Evidence for Selecting Acetyl Coenzyme A (Sodium Salt): A Comparator-Based Guide


Enzyme Kinetics: Km Value for Wild-Type Naa10/Naa50 Complex

In a direct kinetic analysis of the Naa10/Naa50 acetyltransferase complex, the Michaelis-Menten constant (Km) for Acetyl-CoA (sodium salt) was determined to be 29 ± 4.5 μM [1]. This value is consistent with other reported Km values for this substrate across various acetyltransferases, establishing a reliable benchmark for enzyme characterization. In contrast, a mutant form of the enzyme (I72T) exhibited a Km of 21 ± 2.5 μM, a statistically non-significant change, while another mutant (S37P) showed a drastically altered Km of 1.9 ± 0.8 μM for its other substrate, histone H4, highlighting the importance of using a well-characterized Acetyl-CoA source to accurately assess enzyme specificity [1]. A separate study using histamine N-acetyltransferase reported a similar Km,app of 29 ± 2 μM for Acetyl-CoA sodium salt under saturating amine substrate conditions [2].

Enzymology Post-translational modification N-terminal acetylation

Enzyme Kinetics: kcat/Km Catalytic Efficiency

The catalytic efficiency (kcat/Km) of an enzyme is a key metric for evaluating substrate suitability. For wild-type Naa10/Naa50 complex with Acetyl-CoA sodium salt, the kcat/Km is 13 ± 0.2 min⁻¹μM⁻¹ [1]. This robust catalytic efficiency contrasts sharply with the effects of mutations that alter enzyme function. The I72T mutant, while having a slightly reduced kcat (310 ± 14 min⁻¹ vs 380 ± 24 min⁻¹ for WT), actually shows a modestly increased efficiency of 15 ± 0.1 min⁻¹μM⁻¹, a 15% increase [1]. This demonstrates that using a substrate with well-defined kinetic parameters like the sodium salt of Acetyl-CoA is essential for detecting subtle but biologically significant changes in enzyme behavior, which could be missed with a less pure or stable alternative [1].

Enzymology Drug Discovery High-Throughput Screening

Physical Property: Aqueous Solubility Comparison with Lithium Salt

The sodium salt form of Acetyl-CoA exhibits a significantly higher aqueous solubility compared to the trilithium salt. Vendor technical data sheets consistently report a solubility of ≥100 mg/mL in water for the sodium salt [1]. In contrast, the trilithium salt has a reported solubility of approximately 10 mg/mL in water . This 10-fold difference in solubility is critical for preparing concentrated stock solutions, a common requirement for many enzymatic assays and for applications like in vitro transcription/translation systems or cell-free expression platforms where high substrate concentrations are needed .

Formulation Biochemistry Assay Development

Purity Analysis: HPLC Purity of Commercial Sodium Salt vs. Lithium Salt

Commercial preparations of Acetyl-CoA sodium salt are routinely available with a high-performance liquid chromatography (HPLC) purity of ≥93% to ≥95%, ensuring a high level of chemical homogeneity [1]. In comparison, a standard commercial preparation of the trilithium salt is listed with an assay of 85% (enzymatic and absorbance) and is specifically noted to contain 2% lithium . This 10-15% difference in purity between the two salt forms is a critical consideration for quantitative assays where impurities can act as competitive inhibitors, alter kinetic constants, or contribute to background noise in spectrophotometric or fluorometric measurements. For instance, the presence of free CoA-SH in the lithium salt could lead to overestimation of hydrolase or transferase activity in a DTNB-based assay .

Quality Control Analytical Chemistry Procurement

Optimal Research and Industrial Applications for Acetyl Coenzyme A (Sodium Salt) Based on Evidence


Precision Enzymology and High-Throughput Screening for Acetyltransferases

The well-characterized kinetic parameters (Km = 29 μM, kcat/Km = 13 min⁻¹μM⁻¹) for Acetyl-CoA sodium salt with acetyltransferases make it the substrate of choice for detailed mechanistic studies and high-throughput screening (HTS) campaigns [1]. Its consistent performance and high purity minimize assay variability, allowing for the detection of subtle changes in enzyme activity caused by mutations or inhibitors. The high aqueous solubility facilitates the preparation of concentrated stock solutions, simplifying liquid handling in automated HTS systems .

Reliable Co-factor in Cell-Free Protein Synthesis and Metabolic Engineering

The high solubility (≥100 mg/mL) and purity of the sodium salt ensure it can be reliably supplied as a co-factor in complex multi-enzyme systems like cell-free protein synthesis (CFPS) and in vitro metabolic pathway reconstruction . Its superior solubility allows for high-concentration stock solutions, which is essential for maintaining stoichiometric ratios in these systems without introducing large volumes of solvent that could dilute other critical components .

Quantitative Metabolomics and Isotopic Tracing Studies

For quantitative metabolomics, particularly when using LC-MS/MS or NMR for flux analysis, the high chemical purity (≥93-95% by HPLC) of the sodium salt is non-negotiable . Lower purity alternatives, such as the trilithium salt, contain higher levels of impurities that can generate spurious mass spectrometry signals, confounding the accurate identification and quantification of endogenous acyl-CoA species. The consistent quality of the sodium salt provides a reliable baseline for such sensitive analytical workflows .

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